

Spectroscopic Profile of Ethyl 2-methyl-3-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-methyl-3-nitrobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Ethyl 2-methyl-3-nitrobenzoate**, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds, offering a robust reference for identification and characterization.

Furthermore, this guide outlines detailed experimental protocols for acquiring NMR, IR, and MS data, adaptable for the specific analysis of **Ethyl 2-methyl-3-nitrobenzoate**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 2-methyl-3-nitrobenzoate**. These predictions are based on established principles and data from similar molecules, including **methyl 2-methyl-3-nitrobenzoate**, ethyl 3-nitrobenzoate, and other substituted nitrobenzoates.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 7.8 - 8.0	d	1H	Ar-H
~ 7.5 - 7.7	t	1H	Ar-H
~ 7.3 - 7.5	d	1H	Ar-H
~ 4.3 - 4.5	q	2H	-OCH ₂ CH ₃
~ 2.5 - 2.7	s	3H	Ar-CH ₃
~ 1.3 - 1.5	t	3H	-OCH ₂ CH ₃

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~ 165 - 167	C=O (Ester)
~ 148 - 150	C-NO ₂
~ 135 - 137	C-CH ₃
~ 132 - 134	Ar-C
~ 128 - 130	Ar-CH
~ 125 - 127	Ar-CH
~ 122 - 124	Ar-CH
~ 61 - 63	-OCH ₂ CH ₃
~ 20 - 22	Ar-CH ₃
~ 14 - 15	-OCH ₂ CH ₃

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 3100 - 3000	Aromatic C-H stretch
~ 2980 - 2850	Aliphatic C-H stretch (CH ₃ , CH ₂)
~ 1720 - 1735	C=O stretch (Ester)
~ 1520 - 1540	Asymmetric NO ₂ stretch
~ 1340 - 1360	Symmetric NO ₂ stretch
~ 1600, 1470	Aromatic C=C stretch
~ 1250 - 1280	C-O stretch (Ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
209	[M] ⁺ (Molecular ion)
194	[M - CH ₃] ⁺
181	[M - C ₂ H ₄] ⁺
164	[M - OC ₂ H ₅] ⁺
134	[M - NO ₂ - C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **Ethyl 2-methyl-3-nitrobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 2-methyl-3-nitrobenzoate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Spectral Width: -2 to 12 ppm.
- Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Spectral Width: 0 to 200 ppm.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency domain spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid transmission cell.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

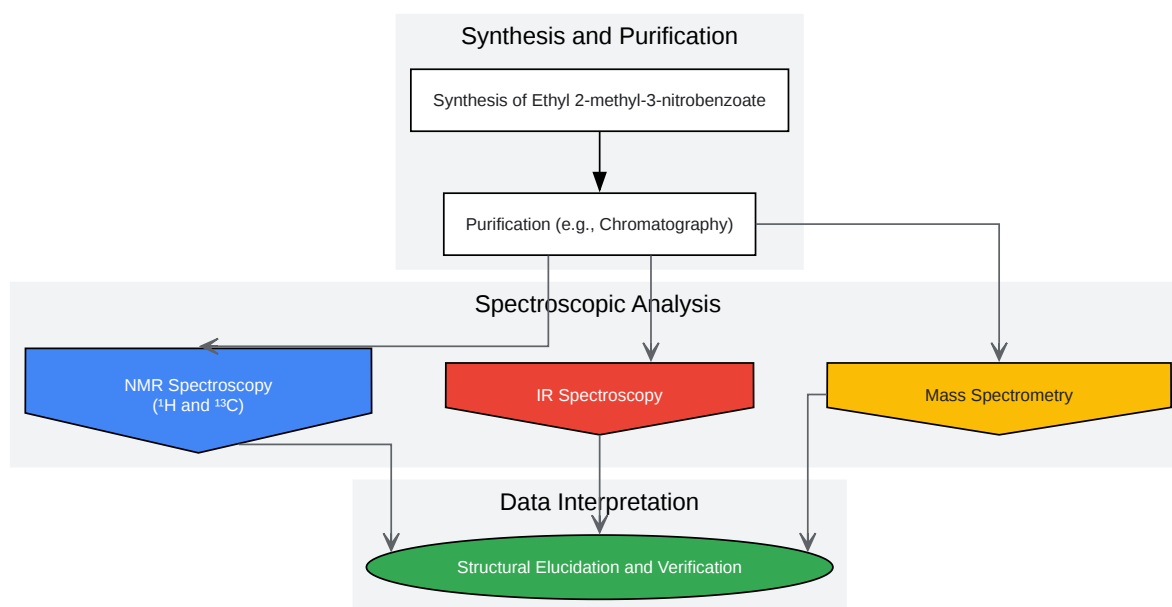
- Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Processing: Perform a background scan of the empty sample holder (or solvent) and subtract it from the sample scan to obtain the final spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Ethyl 2-methyl-3-nitrobenzoate** in a volatile solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
 - Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40-400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 2-methyl-3-nitrobenzoate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **Ethyl 2-methyl-3-nitrobenzoate**.

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